5-Chloro-N-(5-ethoxy-4-fluoro-2-nitrophenyl)-2-hydroxybenzamide
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Overview
Description
5-Chloro-N-(5-ethoxy-4-fluoro-2-nitrophenyl)-2-hydroxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, material science, and industrial applications due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(5-ethoxy-4-fluoro-2-nitrophenyl)-2-hydroxybenzamide typically involves multiple steps, including nitration, halogenation, and amide formation. A common synthetic route might include:
Nitration: Introduction of a nitro group to the aromatic ring.
Halogenation: Chlorination and fluorination of the aromatic ring.
Amide Formation: Coupling of the halogenated nitro compound with an appropriate amine to form the benzamide.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides or phenols.
Scientific Research Applications
5-Chloro-N-(5-ethoxy-4-fluoro-2-nitrophenyl)-2-hydroxybenzamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biology: As a probe or inhibitor in biochemical assays.
Material Science: As a building block for polymers or advanced materials.
Industry: As an intermediate in the synthesis of dyes, pigments, or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzamide: Lacks the ethoxy, fluoro, and nitro substituents.
N-(4-fluoro-2-nitrophenyl)-2-hydroxybenzamide: Lacks the chloro and ethoxy substituents.
5-Ethoxy-4-fluoro-2-nitroaniline: Lacks the benzamide moiety.
Uniqueness
The unique combination of chloro, ethoxy, fluoro, and nitro groups in 5-Chloro-N-(5-ethoxy-4-fluoro-2-nitrophenyl)-2-hydroxybenzamide may confer distinct chemical properties, such as enhanced reactivity or specific biological activity, making it valuable for specialized applications.
Properties
CAS No. |
634186-71-3 |
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Molecular Formula |
C15H12ClFN2O5 |
Molecular Weight |
354.72 g/mol |
IUPAC Name |
5-chloro-N-(5-ethoxy-4-fluoro-2-nitrophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C15H12ClFN2O5/c1-2-24-14-7-11(12(19(22)23)6-10(14)17)18-15(21)9-5-8(16)3-4-13(9)20/h3-7,20H,2H2,1H3,(H,18,21) |
InChI Key |
HORBYUPJPQAQGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-])F |
Origin of Product |
United States |
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